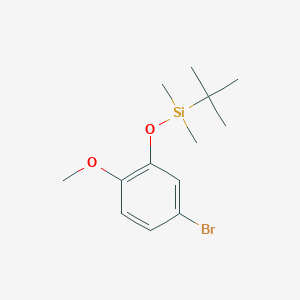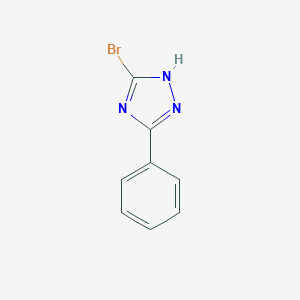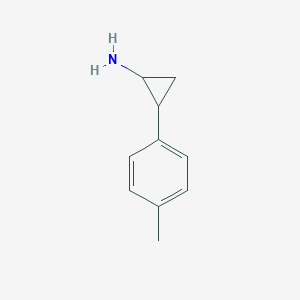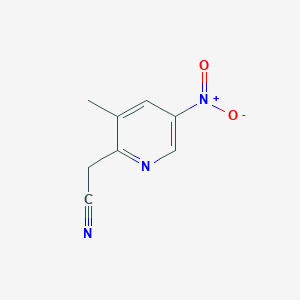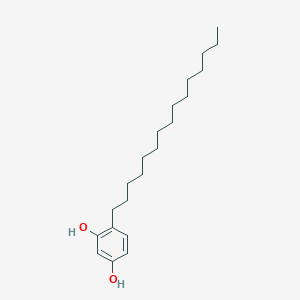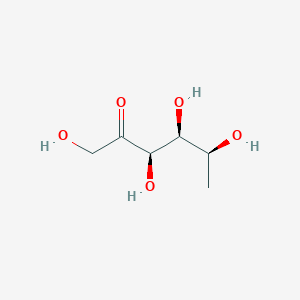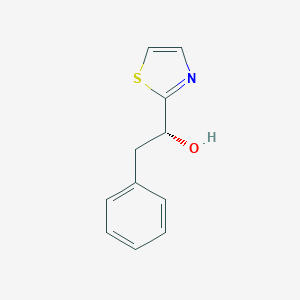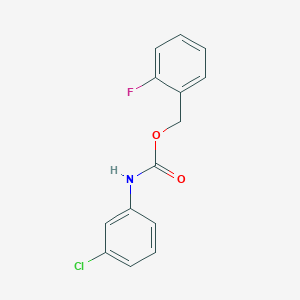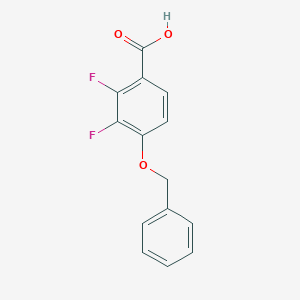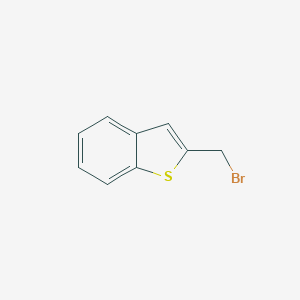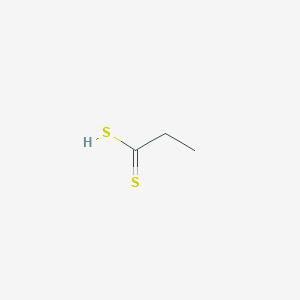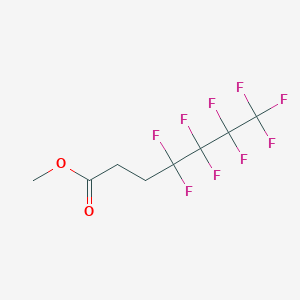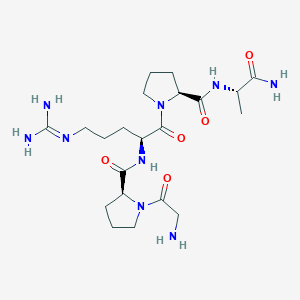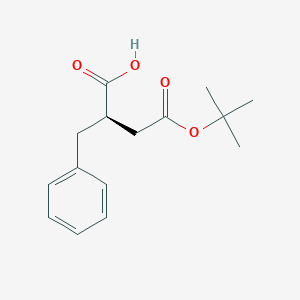
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
Descripción general
Descripción
The compound “®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butoxy group (a tert-butyl group - (CH3)3C - attached to an oxygen atom), and a carboxylic acid group (-COOH). The presence of the ® prefix indicates that the molecule has a specific configuration around one of its chiral centers .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The benzyl group might participate in electrophilic aromatic substitution reactions, the tert-butoxy group could be involved in ether cleavage reactions, and the carboxylic acid group could undergo various reactions such as esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the benzyl and tert-butoxy groups could increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Synthesis of Hydroxyethylene Dipeptide Isosteres
- (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has been utilized in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, specifically corresponding to Phe–Phe. These isosteres are synthesized from (l)-phenylalanine in a practical and controlled manner, indicating the compound's utility in peptide chemistry (Nadin et al., 2001).
Enzymatic Reduction in Synthesis
- In another application, baker's yeast reduction of N-protected 4-amino-3-oxobutanoates and 3-oxopentanoates has been shown to afford erythro-hydroxy esters and (R)-hydroxy esters. The process involves using (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid as an intermediate in the synthesis of biologically active substances like sperabillin C (Hashiguchi et al., 1992).
Asymmetric Synthesis of β-Amino Acid Derivatives
- The compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives. This process involves a stereoselective addition to α,β-unsaturated esters, showcasing its relevance in the creation of complex amino acid structures (Davies et al., 1997).
Catalysis in Asymmetric Hydrogenation
- It has been used in the preparation of enantiomers of phosphine ligands, which are essential in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This demonstrates its application in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Role in Organic Synthesis and Reaction Mechanisms
- The compound's interactions with other chemicals like furan-2-ones and aminophenyl methanol have been studied to understand the mechanisms of certain chemical reactions. This research provides insights into the reactivity and interaction of 4-oxobutanoic acids in organic synthesis (Amalʼchieva et al., 2022).
Preparation of Key Intermediates for Pharmaceutical Synthesis
- A study reported the one-step synthesis of a derivative, highlighting its utility in preparing key intermediates for pharmaceutical compounds such as carbapenem antibiotics (Chao et al., 2009).
Investigations into Psychotropic Activity
- Research into the psychotropic activity of related 4-oxobutanoic acid derivatives has been conducted. Although this study doesn't directly involve (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, it provides context into the broader class of compounds to which it belongs (Pulina et al., 2022).
Application in Diabetes Treatment Research
- A derivative of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has been synthesized and proposed as an insulinotropic agent for treating non-insulin dependent diabetes mellitus, indicating its potential in therapeutic applications (Khurana et al., 2018).
Synthesis of Oligomers for Biopolymer Research
- The compound has been involved in the synthesis of linear and cyclic oligomers of hydroxybutanoic acid, used in studying the stereoselectivity of enzymatic cleavage of biopolymers. This underscores its significance in biopolymer and enzyme research (Bachmann & Seebach, 1998).
Research in Insecticidal and Antimicrobial Activities
- Novel triazinone derivatives, including compounds related to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, have been synthesized and evaluated for antimicrobial and insecticidal activities. This showcases its relevance in developing bioactive compounds (Kumara et al., 2015).
Propiedades
IUPAC Name |
(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMRLCPQQCHIBH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544387 | |
| Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | |
CAS RN |
122225-33-6 | |
| Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



